4-tert-Butyl-2-(methanesulfinyl)phenol
Description
4-tert-Butyl-2-(methanesulfinyl)phenol is a substituted phenolic compound featuring a tert-butyl group at the para position and a methanesulfinyl (-S(O)Me) group at the ortho position. The sulfinyl group introduces polarity and moderate electron-withdrawing effects, influencing the phenol’s acidity, solubility, and reactivity.
Properties
CAS No. |
79573-94-7 |
|---|---|
Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
4-tert-butyl-2-methylsulfinylphenol |
InChI |
InChI=1S/C11H16O2S/c1-11(2,3)8-5-6-9(12)10(7-8)14(4)13/h5-7,12H,1-4H3 |
InChI Key |
SJZYHCSFBFRZLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)S(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butyl-2-(methanesulfinyl)phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with isobutene in the presence of an acid catalyst . Another method includes the reaction of phenol with tert-butyl chloride and excess alkali in alcohol . These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and reaction conditions to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2-(methanesulfinyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanesulfinyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenols
Scientific Research Applications
4-tert-Butyl-2-(methanesulfinyl)phenol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research has explored its potential use in drug development, particularly for its antioxidant properties.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-(methanesulfinyl)phenol involves its interaction with various molecular targets and pathways. The methanesulfinyl group can undergo redox reactions, influencing the compound’s antioxidant properties. Additionally, the phenol ring can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Ortho Position
4-tert-Butyl-2-(methylsulfanyl)phenol (CAS 64096-97-5)
- Structure : The sulfide analog (-SMe) replaces the sulfinyl group.
- Molecular Formula : C₁₁H₁₆OS
- Molecular Weight : 196.31 g/mol
- Key Differences: The sulfide group (-SMe) is less polar and more electron-rich than the sulfinyl group (-S(O)Me), reducing the phenol’s acidity (pKa ~10–11 vs. ~9–10 for sulfinyl derivatives). Oxidation of the sulfide to sulfinyl can be achieved using oxidizing agents like H₂O₂ or mCPBA, suggesting a synthetic pathway for the target compound .
4-tert-Butyl-2-(trifluoromethylthio)phenol (Compound 4g in )
- Structure : Features a -SCF₃ group at the ortho position.
- Molecular Formula : C₁₁H₁₃F₃OS
- Molecular Weight : 250.28 g/mol
- Key Differences: The -SCF₃ group is strongly electron-withdrawing, increasing the phenol’s acidity (pKa ~7–8). Applications: Used in agrochemicals and pharmaceuticals due to enhanced stability and lipophilicity .
4-tert-Butyl-2-(trifluoromethyl)phenol (CAS 57477-80-2)
- Structure : Substituted with -CF₃ instead of -S(O)Me.
- Molecular Formula : C₁₁H₁₃F₃O
- Molecular Weight : 218.22 g/mol
- Key Differences: The -CF₃ group is more electronegative than -S(O)Me, leading to higher acidity (pKa ~6–7). Limited utility in solvent extraction due to poor metal ion coordination compared to sulfur-containing analogs .
Substituent Effects on Solvent Extraction Performance
4-tert-Butyl-2-(α-methylbenzyl)phenol (t-BAMBP)
- Structure : Contains a bulky α-methylbenzyl group.
- Applications :
- Comparison: The sulfinyl group in 4-tert-Butyl-2-(methanesulfinyl)phenol may enhance polarity and metal-binding affinity compared to t-BAMBP’s neutral α-methylbenzyl group.
4-sec-Butyl-2,6-di-tert-butylphenol (CAS 17540-75-9)
- Structure : Dual tert-butyl groups at positions 2 and 6, with a sec-butyl group at position 4.
- Molecular Formula : C₁₈H₃₀O
- Applications: Acts as an antioxidant in polymers due to steric protection of the phenolic -OH group.
- Comparison :
Electronic and Steric Effects
| Compound | Substituent | Electron Effect | Acidity (pKa) | Key Application |
|---|---|---|---|---|
| This compound | -S(O)Me | Moderate EWG | ~9–10 | Metal ion coordination |
| 4-tert-Butyl-2-(methylsulfanyl)phenol | -SMe | Electron-donating | ~10–11 | Synthetic intermediate |
| 4-tert-Butyl-2-(trifluoromethylthio)phenol | -SCF₃ | Strong EWG | ~7–8 | Agrochemicals |
| t-BAMBP | -CH(C₆H₅)Me | Steric hindrance | ~10–11 | Rb⁺/Cs⁺ extraction |
EWG = Electron-withdrawing group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
